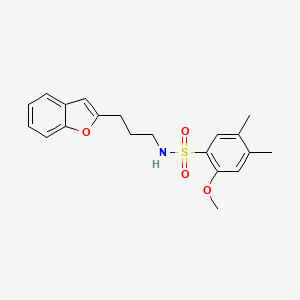

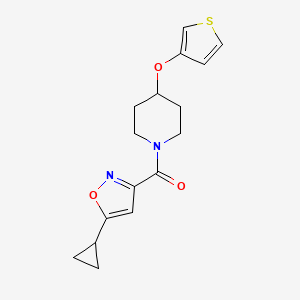

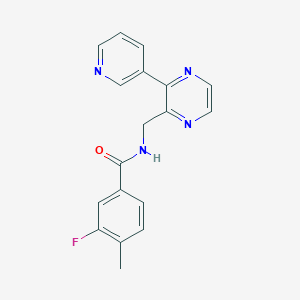

![molecular formula C13H8N4OS B2857019 3-(1H-pyrazol-5-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one CAS No. 318949-47-2](/img/structure/B2857019.png)

3-(1H-pyrazol-5-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(1H-pyrazol-5-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one” is a compound that has been studied for its potential pharmacological effects . It’s part of a class of compounds known as pyrazole derivatives, which are known for their diverse pharmacological effects .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various steps with acceptable reaction procedures and quantitative yields . The reaction has simple operation, metal-free catalysis, acid or base free catalysis . The synthesized compounds are usually characterized by techniques such as elemental microanalysis, FTIR, and 1H NMR .Molecular Structure Analysis

The molecular structure of pyrazole derivatives is typically confirmed using techniques such as 1H NMR, 13C NMR, IR, and HRMS . These techniques provide detailed information about the atomic and molecular structure of the compounds .Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, their reactions with primary amines are accompanied by cleavage of the oxazole ring with formation of the corresponding enamino nitriles . Hydrazine hydrate acts in a similar way, but enehydrazino nitriles thus formed undergo fast cyclization to give new 4,5-diaminopyrazole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are typically evaluated using techniques such as density measurements, thermal stability assessments, and sensitivity towards impact and friction evaluations . All energetic compounds exhibited excellent thermal stabilities with decomposition temperatures ranging from 215 °C to 340 °C, and high positive heats of formation .Scientific Research Applications

Comprehensive Analysis of Scientific Research Applications

The compound 3-(1H-pyrazol-5-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one has several potential applications in scientific research due to its unique chemical structure. Below is a detailed analysis of six distinct applications, each within its own field of study.

Supramolecular Chemistry: In supramolecular chemistry, this compound can be used to study planar stacking columns in supramolecular structures of pyrazoles. Its ability to form different molecular conformations can help understand how small structural changes affect the supramolecular environment .

Crystal Engineering: The compound’s diverse molecular conformations, such as twisted and calyx forms, make it valuable for crystal engineering . It aids in designing molecules with desirable properties by understanding the supramolecular environment and self-assembly of molecules .

Energetic Materials: Due to its robustness, the compound has potential applications as a metal-free detonating substance in the field of energetic materials . Its insensitivity and thermal robustness make it suitable for safe handling and use in various applications .

Antimicrobial Research: The compound has shown promise in antimicrobial research . Its derivatives can be synthesized and tested for antimicrobial activity, which could lead to the development of new antibiotics and treatments for bacterial infections .

Insecticidal Applications: In agricultural research, derivatives of this compound have been evaluated for their insecticidal activities . Studies indicate that they show moderate to high activities against pests like the diamondback moth, which could lead to new pest control methods .

Luminescent and Fluorescent Properties: Finally, the compound’s structure suggests it could have enhanced luminescent and fluorescent properties . This makes it a candidate for research in developing new materials for optical devices, sensors, and imaging technologies .

Mechanism of Action

The mechanism of action of pyrazole derivatives is often studied using molecular simulation studies. For instance, a molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a pyrazole derivative, which has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Safety and Hazards

properties

IUPAC Name |

3-(1H-pyrazol-5-yl)pyrimido[2,1-b][1,3]benzothiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4OS/c18-12-8(9-5-6-15-16-9)7-14-13-17(12)10-3-1-2-4-11(10)19-13/h1-7H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIEWTJIZRHGZTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N3C(=O)C(=CN=C3S2)C4=CC=NN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-pyrazol-5-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

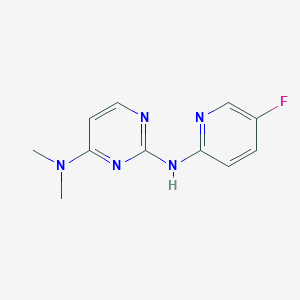

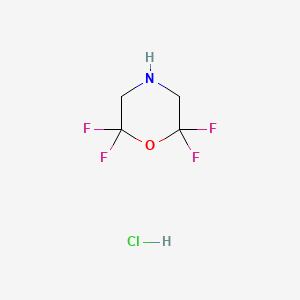

![5-Azoniaspiro[4.5]decane chloride (1:1)](/img/structure/B2856943.png)

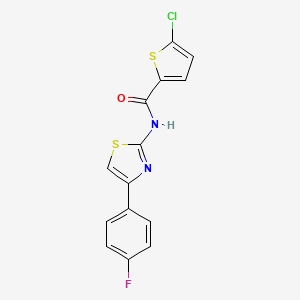

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbutanamide](/img/structure/B2856953.png)

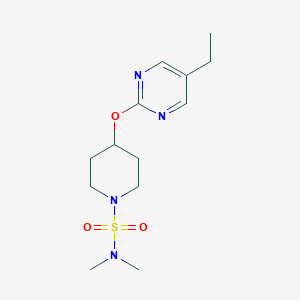

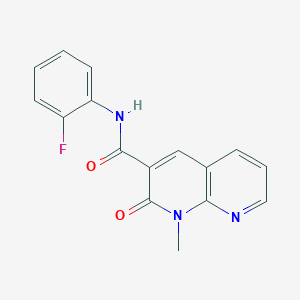

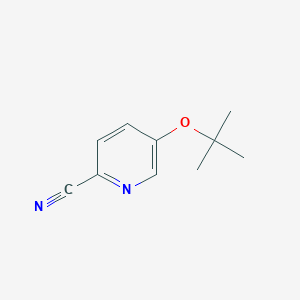

![6-fluoro-N-{2-[(quinazolin-4-yl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B2856954.png)

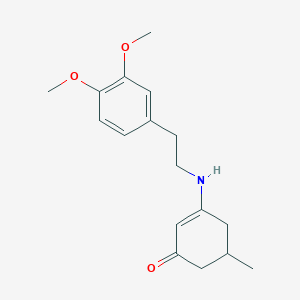

![2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-3,4-dimethoxypyridine](/img/structure/B2856956.png)